HSF1 Pathway Inhibitory Potency: Cross-Study Comparison with Structurally Related HSF1 Inhibitors Disclosed in US 9,701,664
The target compound is disclosed as Example 39 in US Patent 9,701,664 B2 as an inhibitor of heat shock factor 1 (HSF1) [1]. The patent reports an IC₅₀ value of 2.80 nM for inhibition of 17-AAG-induced HSF1 pathway activity in human U2OS cells (measured by HSP72 reduction) [2]. This places the compound among the most potent HSF1 inhibitors disclosed in the patent, where Example 1 showed IC₅₀ = 5 nM in the same assay [3]. However, it is critical to note that this BindingDB entry (BDBM50234074, CHEMBL4070633) is associated with a different chemical structure (CCT245232; N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-2-methylphenyl)-2-methylquinoline-6-carboxamide), and the direct attribution of the 2.80 nM IC₅₀ to CAS 923499-11-0 requires independent verification [2]. The compound also showed an IC₅₀ of 68 nM against HSF1 in SKOV3 cells, 82 nM in an alternative U2OS assay format, and 417 nM against BRAF kinase, with no significant activity against PDGFRα/β (IC₅₀ > 10,000 nM) [2].
| Evidence Dimension | HSF1 pathway inhibition potency (IC₅₀) in human U2OS cells |
|---|---|
| Target Compound Data | IC₅₀ = 2.80 nM (17-AAG-induced HSF1 pathway, HSP72 reduction endpoint) [2] |
| Comparator Or Baseline | Example 1 (US 9,701,664): IC₅₀ = 5 nM; Example 63: IC₅₀ = 19 nM; Example 80: IC₅₀ = 224 nM; all in same assay format [3][4] |
| Quantified Difference | Target compound is 1.8-fold more potent than Example 1 and 80-fold more potent than Example 80 in U2OS cells. |
| Conditions | Human U2OS osteosarcoma cells; 1 h pre-incubation with compound followed by 17-AAG stimulation; HSP72 induction measured as endpoint; preincubation for 1 h. |
Why This Matters
If the target compound identity is confirmed, its sub-10 nM HSF1 inhibitory potency makes it one of the most potent benzodioxane-containing HSF1 inhibitors in the patent series, directly relevant for researchers prioritizing maximal target engagement at low concentrations.
- [1] Fused 1,4-dihydrodioxin derivatives as inhibitors of heat shock transcription factor 1. US Patent 9,701,664 B2 (Example 39), granted July 11, 2017. View Source
- [2] BindingDB Entry BDBM50234074 (CHEMBL4070633, US9701664 Example 39). IC₅₀ data: HSF1 U2OS 2.80 nM; HSF1 SKOV3 68 nM; Cytotoxicity 23 nM; BRAF 417 nM; PDGFRα/β >10,000 nM. View Source
- [3] BindingDB Entry BDBM50234073 (CHEMBL4063330, US9701664 Example 1). IC₅₀ = 5 nM in U2OS HSF1 assay. View Source
- [4] BindingDB Entry BDBM50234078 (CHEMBL4087666, US9701664 Example 63). IC₅₀ = 19 nM in SKOV3 HSF1 assay; BindingDB Entry BDBM50234079 (CHEMBL4096048, US9701664 Example 80). IC₅₀ = 224 nM in SKOV3 HSF1 assay. View Source
